Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
Brand Name: Vulcanchem
CAS No.: 109495-32-1
VCID: VC20787123
InChI: InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2
SMILES: C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H34I2N4
Molecular Weight: 512.26 g/mol

Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide

CAS No.: 109495-32-1

Cat. No.: VC20787123

Molecular Formula: C14H34I2N4

Molecular Weight: 512.26 g/mol

* For research use only. Not for human or veterinary use.

Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide - 109495-32-1

Specification

CAS No. 109495-32-1
Molecular Formula C14H34I2N4
Molecular Weight 512.26 g/mol
IUPAC Name trimethyl-[2-[4-[2-(trimethylazaniumyl)ethyl]piperazin-1-yl]ethyl]azanium;diiodide
Standard InChI InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key UBBYHCRTUYAYSA-UHFFFAOYSA-L
SMILES C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator